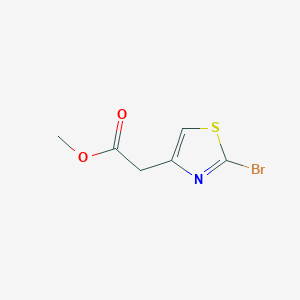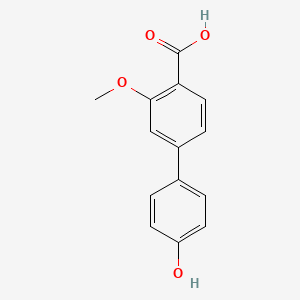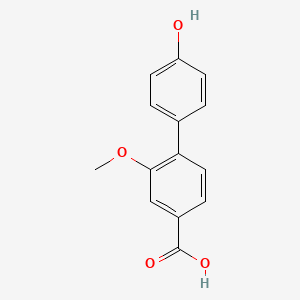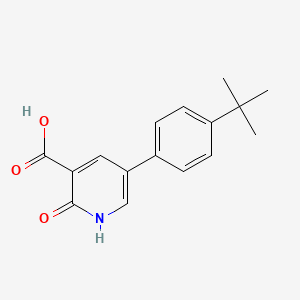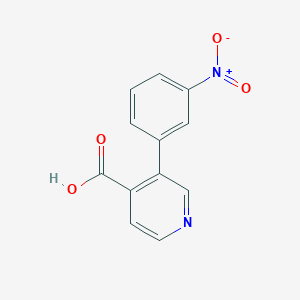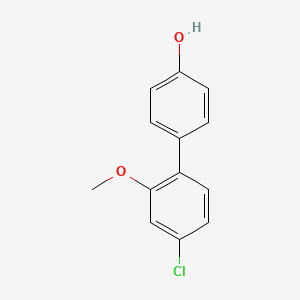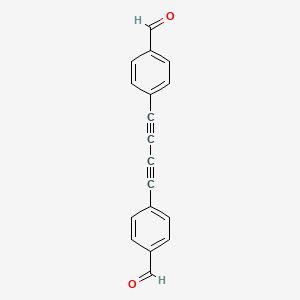
4,4'-(丁-1,3-二炔-1,4-二基)二苯甲醛
描述
4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde is a chemical compound with the molecular formula C18H10O2 . It has a molecular weight of 258.3 g/mol . The IUPAC name for this compound is 4-[4-(4-formylphenyl)buta-1,3-diynyl]benzaldehyde .
Molecular Structure Analysis
The InChI code for 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde is 1S/C18H10O2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h5-14H . The Canonical SMILES structure is C1=CC(=CC=C1C=O)C#CC#CC2=CC=C(C=C2)C=O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.3 g/mol . It has a XLogP3-AA value of 3.3 , indicating its lipophilicity. It has no hydrogen bond donors but has 2 hydrogen bond acceptors . The compound has 5 rotatable bonds . Its exact mass and monoisotopic mass are both 258.068079557 g/mol . The topological polar surface area is 34.1 Ų , and it has 20 heavy atoms . The compound has a complexity of 417 .科学研究应用
Organic Electronics and Optoelectronics
The unique structure of 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde lends itself to applications in organic electronics. Researchers have explored its use in organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs). The compound’s π-conjugated system allows for efficient charge transport, making it a promising candidate for next-generation electronic components .
Polymer Chemistry and Materials Science
In polymer chemistry, this compound serves as a building block for designing π-conjugated polymers. By incorporating the butadiyne motif, scientists create materials with tunable optical and electronic properties. These polymers find applications in light-emitting devices, sensors, and conductive coatings .
Synthetic Organic Chemistry
Researchers have employed 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde as a synthon for introducing butadiyne functionalities into organic and organometallic structures. Its straightforward synthesis and reactivity make it valuable for constructing complex molecules .
Photophysical Studies and Aggregation-Induced Emission
The compound’s photophysical properties have attracted attention. In solution, it exhibits aggregation-induced emission (AIE), meaning its fluorescence increases upon aggregation. Scientists study AIE systems for applications in bioimaging, sensing, and luminescent materials .
Materials for Light Harvesting and Energy Conversion
Due to its extended π-conjugation, 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde can be incorporated into materials for light harvesting and energy conversion. Researchers explore its potential in dye-sensitized solar cells (DSSCs) and other photovoltaic devices .
Supramolecular Chemistry and Host-Guest Interactions
The compound’s aromatic structure allows it to participate in host-guest interactions. Researchers have investigated its inclusion in supramolecular assemblies, such as molecular cages and inclusion complexes. These studies contribute to our understanding of non-covalent interactions and self-assembly processes .
安全和危害
作用机制
Result of Action
The molecular and cellular effects of 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interactions with its targets and the resulting changes in cellular functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets . .
属性
IUPAC Name |
4-[4-(4-formylphenyl)buta-1,3-diynyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h5-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXMXNDETYDIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC#CC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560828 | |
| Record name | 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127653-16-1 | |
| Record name | 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



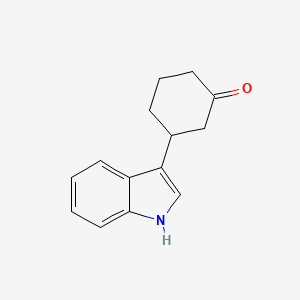
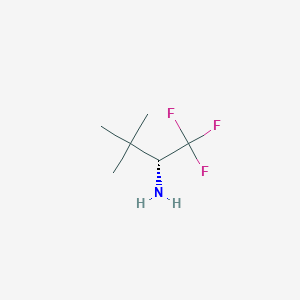
![4'-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3046626.png)
